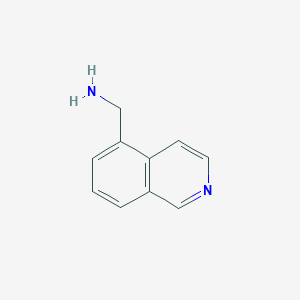

Isoquinolin-5-ylmethanamine

概要

説明

Isoquinolin-5-ylmethanamine is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of isoquinolin-5-ylmethanamine can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to form isoquinoline derivatives . Another method involves the cyclization of ortho-bromoarylaldehydes with terminal alkynes in the presence of a palladium catalyst, followed by a copper-catalyzed cyclization .

Industrial Production Methods: Industrial production of this compound often involves the use of metal catalysts to enhance reaction efficiency and yield. For example, palladium-catalyzed coupling reactions followed by cyclization steps are commonly employed in large-scale production . Additionally, catalyst-free processes in water have been explored to provide environmentally friendly alternatives .

化学反応の分析

Types of Reactions: Isoquinolin-5-ylmethanamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form isoquinolin-5-carboxylic acid under specific conditions.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Substitution reactions involving halogenated isoquinolines can lead to the formation of various substituted isoquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenated isoquinolines react with nucleophiles under basic or acidic conditions to yield substituted products.

Major Products Formed:

Oxidation: Isoquinolin-5-carboxylic acid.

Reduction: this compound derivatives.

Substitution: Various substituted isoquinoline derivatives.

科学的研究の応用

Chemistry

Isoquinolin-5-ylmethanamine serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds. Its unique substitution pattern on the isoquinoline ring imparts distinct chemical properties that are valuable in organic synthesis.

Biology

Research indicates that derivatives of this compound exhibit potential biological activities , including:

- Antimicrobial Properties : Demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

- Neurokinin Receptor Activity : Potential as a neurokinin-1 receptor antagonist, which may help manage pain perception and inflammation.

Medicine

The compound is being investigated for its potential use in developing new pharmaceuticals targeting:

- Neurological Disorders : Its action as a serotonin receptor agonist suggests therapeutic potential for conditions like depression and anxiety.

- Cancer Treatment : Preliminary studies indicate possible anticancer properties, warranting further investigation into its efficacy against specific cancer types.

Industry

In industrial applications, this compound is utilized in the production of dyes, pigments, and other chemicals. Its versatility makes it an important compound in various manufacturing processes.

Biological Activities Overview

The following table summarizes key biological activities associated with this compound:

| Activity | Description |

|---|---|

| Antibacterial | Effective against MRSA and E. coli, showcasing bactericidal properties. |

| Neuroprotective | Potential to modulate neurotransmitter systems for neuroprotection. |

| Antiparasitic | Preliminary activity against Leishmania parasites; further studies needed for confirmation. |

| Anticancer | Investigated for therapeutic effects in various cancer types. |

Case Studies and Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Antibacterial Efficacy : A study demonstrated significant reduction in bacterial viability in vitro, showcasing its bactericidal properties without disrupting bacterial membranes .

- Neuroprotective Effects : Research indicates that derivatives can exhibit neuroprotective effects through modulation of neurotransmitter systems .

- Drug Development Potential : The compound's unique structural characteristics position it as a valuable scaffold for developing new pharmacological agents aimed at treating infections or neurological disorders .

- Agricultural Applications : Isoquinoline alkaloids have been noted for their growth-promoting effects in agricultural fields .

作用機序

The mechanism of action of isoquinolin-5-ylmethanamine involves its interaction with specific molecular targets and pathways. It acts as an agonist of the serotonin receptor, which plays a crucial role in regulating mood, cognition, and behavior. The compound’s effects are mediated through the activation of serotonin receptors, leading to downstream signaling pathways that influence various physiological processes .

類似化合物との比較

Isoquinoline: A parent compound of isoquinolin-5-ylmethanamine, used in the synthesis of various derivatives.

Quinoline: Structurally related to isoquinoline, with applications in medicinal chemistry and industrial processes.

Tetrahydroisoquinoline: A reduced form of isoquinoline, known for its biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Its ability to act as a serotonin receptor agonist sets it apart from other isoquinoline derivatives, making it a valuable compound for research in neuropharmacology.

生物活性

Isoquinolin-5-ylmethanamine, a compound characterized by its isoquinoline structure combined with a methanamine group, has garnered attention in recent years for its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 174.20 g/mol. The compound's structure allows it to interact with various biological targets, making it significant in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects in several conditions:

- Neurokinin Receptors : Studies indicate that this compound may act as a neurokinin-1 receptor antagonist, which could be beneficial in managing pain perception and inflammation.

- Antibacterial Activity : The compound exhibits significant antibacterial properties against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, suggesting its potential as a novel antibiotic agent .

- Antiparasitic Effects : Preliminary research indicates potential antiparasitic activity against Leishmania parasites, although further studies are necessary to confirm efficacy and safety.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Antibacterial Efficacy : A study demonstrated that this compound significantly reduced bacterial viability in vitro, showcasing its bactericidal properties against both Gram-positive and Gram-negative bacteria . The compound's mechanism was found not to involve membrane disruption, indicating alternative pathways for bacterial inhibition.

- Neuroprotective Effects : Research has indicated that isoquinolin derivatives can exhibit neuroprotective effects through modulation of neurotransmitter systems. This compound's structural features suggest it may similarly influence neuroprotection.

- Potential for Drug Development : The compound's unique structural characteristics position it as a valuable scaffold for developing new pharmacological agents aimed at treating infections or neurological disorders. Its ability to act on multiple targets enhances its therapeutic potential.

特性

IUPAC Name |

isoquinolin-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-5,7H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDCFKLGMRFTRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475911 | |

| Record name | 1-(Isoquinolin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58123-58-3 | |

| Record name | 1-(Isoquinolin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。